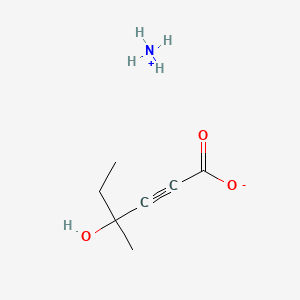
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt is an organic compound with a unique structure that combines both hydroxyl and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt typically involves the reaction of 4-Hydroxy-4-methyl-2-hexynoic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the ammonium salt. The general reaction can be represented as follows:
4-Hydroxy-4-methyl-2-hexynoic acid+Ammonium hydroxide→4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents. The process typically includes steps such as mixing, heating, and crystallization to obtain the pure ammonium salt. The use of automated systems and reactors ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Methyl-2-hexynoic acid.
Reduction: Formation of 4-Hydroxy-4-methyl-2-hexanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding and reactivity. The compound can participate in various biochemical pathways, influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-4-methyl-2-pentynoic acid ammonium salt
- 4-Hydroxy-4-methyl-2-butynoic acid ammonium salt
Uniqueness
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical transformations and applications, setting it apart from similar compounds.
Propriétés
Numéro CAS |
101564-62-9 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
azanium;4-hydroxy-4-methylhex-2-ynoate |
InChI |
InChI=1S/C7H10O3.H3N/c1-3-7(2,10)5-4-6(8)9;/h10H,3H2,1-2H3,(H,8,9);1H3 |
Clé InChI |
IKRVQTZVVZGCFN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C#CC(=O)[O-])O.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)










![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)

